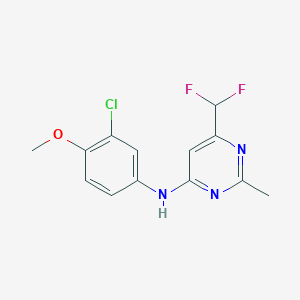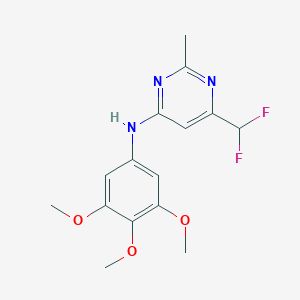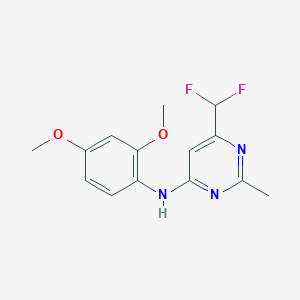![molecular formula C21H30N6O2 B6457494 2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine CAS No. 2548979-98-0](/img/structure/B6457494.png)
2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine is a complex organic compound with a unique structure that combines a pyrimidine core with a piperazine moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine involves multiple steps:
Formation of the Pyrimidine Core: : Starting with cyclopropylacetonitrile and 3,4-dimethyl-2,5-dihydro-1H-pyrrole, cyclization occurs under basic conditions to form the pyrimidine core.
Introduction of the Piperazine Moiety: : The 4-position of the pyrimidine core undergoes nucleophilic substitution with 1-(chloromethyl)-4,5-dihydro-1H-1,2,4-triazole to introduce the piperazine ring.
Formation of the Oxadiazole Ring: : The oxadiazole ring is synthesized separately by reacting oxan-4-yl acetic acid hydrazide with triphosgene, followed by coupling with the piperazine moiety.
Industrial Production Methods:
For large-scale production, continuous flow synthesis may be employed to enhance efficiency and yield. Reaction conditions are optimized for each step to maintain high purity and minimize byproducts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, especially at the oxadiazole ring, forming sulfoxides and sulfones.
Reduction: : Reduction of the oxadiazole ring can lead to various amine derivatives.
Substitution: : The pyrimidine core can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: : m-Chloroperbenzoic acid (m-CPBA) for forming sulfoxides.
Reduction Reagents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Alkyl halides for nucleophilic aromatic substitution.
Major Products Formed:
Sulfoxides and Sulfones: : From oxidation reactions.
Amine Derivatives: : From reduction reactions.
Alkylated Derivatives: : From substitution reactions.
Scientific Research Applications
Chemistry:
Biology:
Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine:
Studied for its role as a potential lead compound in drug discovery, particularly for targeting neurological disorders and cancer.
Industry:
Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. In biological systems, it can bind to enzymes and receptors, altering their activity. For example, the piperazine moiety is known to interact with neurotransmitter receptors, potentially affecting neurological pathways. The oxadiazole ring may inhibit specific enzymes, contributing to its antimicrobial properties.
Comparison with Similar Compounds
2-Cyclopropyl-4,5-dimethylpyrimidine: : Shares the pyrimidine core but lacks the piperazine and oxadiazole moieties.
4,5-Dimethyl-6-(4-piperazin-1-yl)pyrimidine: : Similar structure but without the oxadiazole ring.
Uniqueness:
The presence of both the oxadiazole and piperazine rings in 2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine imparts unique reactivity and potential biological activity. This combination enhances its versatility and makes it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O2/c1-14-15(2)22-19(16-3-4-16)23-20(14)27-9-7-26(8-10-27)13-18-24-25-21(29-18)17-5-11-28-12-6-17/h16-17H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCAEZKIGIUFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)CC3=NN=C(O3)C4CCOCC4)C5CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
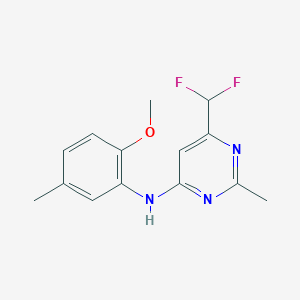
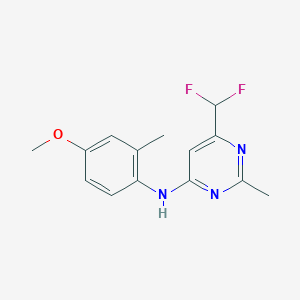
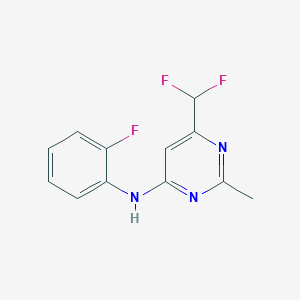
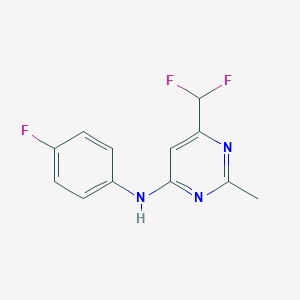

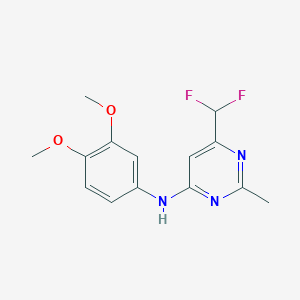
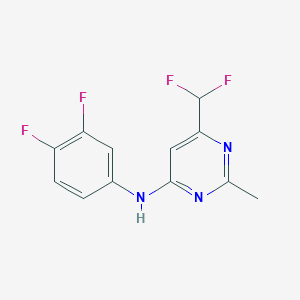

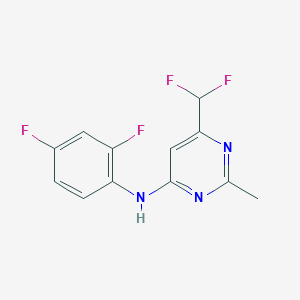

![3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6457476.png)
